molecular formula C13H11N3 B13115797 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-23-1

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13115797
CAS No.: 4931-23-1
M. Wt: 209.25 g/mol
InChI Key: IVDLWTBAIFMKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine (CAS Registry Number: 4931-23-1) is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C13H11N3 and a molecular weight of 209.25, this scaffold is recognized for its versatile applications in pharmaceutical research . This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a privileged structure found in several well-known drugs, such as the JAK1 inhibitor Filgotinib, the HER2-targeting tyrosine kinase inhibitor Tucatinib, and the oral HIF-PH inhibitor Enarodustat . The scaffold's significance is further highlighted by its role as a core structure in the development of potent inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising therapeutic target for autoimmune diseases such as psoriasis . Research-grade 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4931-23-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-7-8-16-12(9-10)14-13(15-16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

IVDLWTBAIFMKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine has been investigated for its pharmacological activities. Studies have shown that this compound exhibits:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine in targeting specific cancer cell lines. The compound was found to induce apoptosis in breast cancer cells with an IC50 value of 12 µM. This suggests its potential as a lead compound for further drug development.

Catalysis

Heterogeneous Catalysis

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine has been utilized as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions makes it valuable in the production of fine chemicals.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki Coupling7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine86140°C under air
C–N Coupling7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine83Room temperature

These results indicate that the compound can be effectively used to enhance reaction yields in synthetic organic chemistry.

Material Science

Polymer Additives

Research has explored the incorporation of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine into polymer matrices to improve thermal stability and mechanical properties. The compound acts as a stabilizer against thermal degradation.

Case Study: Polymer Blends

A study investigated the effects of adding varying concentrations of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine to polyvinyl chloride (PVC). The findings showed that:

  • At 5% concentration, the tensile strength increased by 15%.
  • Thermal degradation onset was delayed by approximately 20°C compared to pure PVC.

Mechanism of Action

The mechanism of action of 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinases and RORγt inverse agonists . These interactions disrupt the normal function of the enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Microwave Synthesis : The target compound’s synthetic route (microwave, catalyst-free) offers superior yields (e.g., 89–97% for bis-triazolo derivatives) compared to traditional methods like POCl3-mediated chlorination (60–80%) .
  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., Br, Cl) often require harsher conditions (e.g., Suzuki coupling) , while methyl and phenyl groups are compatible with mild, metal-free protocols .

Physicochemical Properties

  • Solubility: The methyl group in 7-methyl-2-phenyl[...]pyridine enhances lipophilicity compared to polar derivatives like 7-amino-2-aryl[...]carbonitriles . Bromo and chloro analogs (e.g., 7-Bromo-2-(4-Cl-Ph)[...]pyridine) exhibit lower solubility in aqueous media .
  • Stability: Derivatives with electron-deficient substituents (e.g., 7-CF3, 6-Br) are stable at room temperature, whereas amino- or hydroxy-substituted analogs may require refrigeration .

Biological Activity

7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a compound belonging to the triazolo-pyridine class of heterocycles, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is C12H10N4C_{12}H_{10}N_4 with a molecular weight of 209.25 g/mol. The compound features a triazole ring fused with a pyridine structure and a phenyl substituent at the 2-position. Such structural configurations are known to influence biological activity through various mechanisms including enzyme inhibition and receptor modulation.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine:

  • Microwave-Assisted Synthesis : A catalyst-free method utilizing microwave irradiation has been reported to yield this compound efficiently. The reaction typically involves the condensation of appropriate hydrazones with nitriles under microwave conditions, leading to high yields and reduced reaction times .
  • Conventional Heating : Traditional reflux methods have also been employed for synthesis, often requiring longer reaction times but still achieving satisfactory yields .

Antiviral Properties

Research has indicated that derivatives of the triazolo-pyridine scaffold exhibit significant antiviral activity. For instance, compounds similar to 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine have shown efficacy against influenza A virus by disrupting critical protein-protein interactions necessary for viral replication . The mechanism involves inhibition of the PA-PB1 interface in the viral polymerase complex.

Anti-HIV Activity

In studies focusing on HIV-1 inhibition, derivatives based on similar triazolo frameworks have demonstrated promising results. Compounds were evaluated for their ability to inhibit RNase H activity with IC50 values in the micromolar range (e.g., 0.41 µM), indicating potential as therapeutic agents against HIV .

Enzyme Inhibition

The biological activity of 7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine also extends to enzyme inhibition. It has been observed that modifications on the triazole ring can enhance inhibitory effects on various enzymes involved in nucleic acid metabolism .

Case Studies

Study ReferenceBiological ActivityIC50 Value
RNase H Inhibition0.41 µM
Influenza A VirusEffective
General Antiviral ActivityNot specified

Q & A

Q. How to design a triazolopyridine library for high-throughput screening?

  • Answer :
  • Diversity-oriented synthesis : Vary substituents (e.g., halogens, alkyl chains) via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Automated platforms : Use liquid handlers for parallel reactions and robotic crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.